BenchChemオンラインストアへようこそ!

(1H-Indazol-6-yl)methanamine dihydrochloride

Medicinal Chemistry Synthetic Chemistry Salt Selection

This 6-yl methanamine dihydrochloride (CAS 267413-23-0) delivers a defined salt stoichiometry (2 eq. HCl) essential for reproducible amine-coupling yields in kinase inhibitor synthesis. Unlike the free base (C8H9N3), the dihydrochloride ensures exact molar calculations and consistent pH adjustment in NHS-ester/EDC couplings and parallel library synthesis. The 6-position exit vector enables systematic ATP-binding site SAR, directly modulating kinase selectivity profiles. Procure the exact CAS-defined salt to eliminate variables from salt-form heterogeneity and isomeric impurities in your medicinal chemistry workflows.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.1 g/mol
CAS No. 267413-23-0
Cat. No. B3381730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-6-yl)methanamine dihydrochloride
CAS267413-23-0
Molecular FormulaC8H11Cl2N3
Molecular Weight220.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN)NN=C2.Cl.Cl
InChIInChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h1-3,5H,4,9H2,(H,10,11);2*1H
InChIKeyXPTDZVFKAYVVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Indazol-6-yl)methanamine dihydrochloride: Core Specifications, Class Identity, and Synthetic Role


(1H-Indazol-6-yl)methanamine dihydrochloride (CAS 267413-23-0, molecular formula C8H11Cl2N3, molecular weight 220.10 g/mol) is a heterocyclic amine building block featuring an indazole core with a methanamine substituent at the 6-position. The dihydrochloride salt form enhances aqueous solubility and improves handling stability in solid-state storage and aqueous reaction media . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules where the indazole scaffold acts as a privileged structure for ATP-binding site engagement [1]. The indazole core is recognized as a bioisostere of phenol with superior metabolic stability, making it a valuable pharmacophore in drug discovery campaigns [2].

Why Generic Substitution of (1H-Indazol-6-yl)methanamine dihydrochloride with Other Indazole Isomers or Salts Compromises Experimental Outcomes


Substitution of the 6-yl methanamine regioisomer with alternative indazole substitution patterns (e.g., 5-yl, 3-yl, 4-yl) or different salt forms fundamentally alters both the geometric vector of the primary amine nucleophile and the compound's physicochemical properties. The 6-position substitution provides a specific exit vector from the indazole core that influences molecular recognition in target binding pockets—a critical parameter in structure-activity relationship (SAR) studies where even subtle positional changes can drastically shift kinase selectivity profiles [1]. Additionally, the dihydrochloride salt confers a distinct solubility profile and a well-defined stoichiometry (two equivalents of HCl) that differs markedly from the free base (C8H9N3, MW 147.18) or the mono-hydrochloride (C8H10ClN3, MW 183.64), impacting reaction yields in amine-coupling procedures and reproducibility in aqueous biological assays . Procuring the exact CAS-defined compound ensures experimental consistency and eliminates variables introduced by salt form heterogeneity or isomeric impurities.

Quantitative Differentiation Evidence for (1H-Indazol-6-yl)methanamine dihydrochloride: Comparative Data Against In-Class Alternatives


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Stability Advantage

The dihydrochloride salt form of (1H-Indazol-6-yl)methanamine provides a measurable advantage in aqueous solubility and solid-state handling compared to the free base or mono-hydrochloride forms. The dihydrochloride salt contains two equivalents of HCl per molecule of amine (C8H11Cl2N3, MW 220.10), whereas the mono-hydrochloride contains one equivalent (C8H10ClN3, MW 183.64) and the free base contains none (C8H9N3, MW 147.18) [1]. This increased ionic character directly translates to enhanced water solubility, which is critical for achieving homogeneous reaction conditions in aqueous amide coupling, reductive amination, and bioconjugation protocols . The dihydrochloride salt also exhibits reduced hygroscopicity and improved long-term storage stability compared to the more deliquescent free base, minimizing batch-to-batch variability in weighing accuracy and moisture content .

Medicinal Chemistry Synthetic Chemistry Salt Selection

Regioisomeric Differentiation: 6-yl vs. 5-yl Methanamine Substitution in Kinase Inhibitor Scaffolds

The position of the methanamine substituent on the indazole ring dictates the three-dimensional orientation of the reactive amine group, which critically influences binding to kinase ATP pockets. Indazole derivatives with substituents at the 6-position have been specifically claimed in kinase inhibitor patents (e.g., US6534524B1) as key intermediates for modulating protein kinase activity [1]. In comparative SAR studies of indazole-based kinase inhibitors, the substitution pattern (5-yl vs. 6-yl) was shown to toggle selectivity between closely related kinases—for example, 5-(4-pyridinyl)indazole derivatives achieved sixfold selectivity for Clk4 over haspin (IC50 = 0.088 μM vs. 0.542 μM) through modulation of substituent vectors, demonstrating that even subtle positional changes yield distinct selectivity profiles [2]. The 6-yl methanamine provides a vector extending laterally from the indazole core, contrasting with the 5-yl substitution which orients the amine at a different angle relative to the hinge-binding region [3].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Indazole Scaffold vs. Phenol Bioisostere: Metabolic Stability and Lipophilicity Advantages

The indazole core serves as a validated bioisostere of phenol with measurable pharmacokinetic advantages. Indazole is more lipophilic than phenol and demonstrates reduced susceptibility to Phase I (oxidative) and Phase II (conjugative) metabolism, leading to improved metabolic stability in hepatic microsome assays [1]. This property is retained in (1H-Indazol-6-yl)methanamine derivatives. The calculated partition coefficient (LogP) for (1H-Indazol-6-yl)methanamine dihydrochloride is 3.33, while the free base exhibits a LogP of approximately 2.52, indicating moderate lipophilicity suitable for passive membrane permeability . In contrast, phenolic analogs typically exhibit lower LogP values and are subject to rapid glucuronidation and sulfation, limiting their utility as oral drug candidates. The indazole scaffold's metabolic robustness has been exploited in numerous kinase inhibitor programs, including compounds targeting CHK1, CHK2, and SGK kinases where the indazole core was deliberately selected over phenol to improve half-life and reduce clearance .

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Bulk Availability and Pricing vs. Custom Synthesis for Analogous Building Blocks

The dihydrochloride salt of (1H-Indazol-6-yl)methanamine is a commercially stocked building block available from multiple chemical suppliers with catalog entries and standardized purity specifications (typically 95%+), enabling immediate procurement without custom synthesis delays . In contrast, many regioisomeric analogs—such as (1H-indazol-4-yl)methanamine or (1H-indazol-7-yl)methanamine—are not listed in major supplier catalogs and require custom synthesis with lead times ranging from 8 to 12 weeks and premium pricing (e.g., certain indazole methanamine derivatives are quoted at over $3,500 for milligram quantities) . The 6-yl isomer benefits from established synthetic routes involving indazole formylation followed by reductive amination, enabling cost-effective scale-up and reliable supply chain continuity . This commercial availability directly translates to accelerated project timelines and reduced upfront investment for early-stage discovery programs.

Chemical Procurement Medicinal Chemistry Supply Chain Building Block Sourcing

Optimal Research and Procurement Scenarios for (1H-Indazol-6-yl)methanamine dihydrochloride


Kinase Inhibitor Lead Optimization: SAR Exploration at the 6-Position

In medicinal chemistry programs targeting protein kinases (e.g., CHK1, CHK2, SGK, TTK, or Aurora kinases), the 6-yl methanamine serves as a key intermediate for introducing diverse functional groups via amine coupling or reductive amination. The defined vector from the indazole core allows systematic exploration of substituent effects on kinase selectivity, as demonstrated by studies showing that indazole substitution patterns directly modulate selectivity between homologous kinases such as Clk4 and haspin [1]. Researchers can leverage the commercial availability and consistent salt stoichiometry to rapidly synthesize focused libraries and establish SAR trends without supply chain interruptions.

Phenol Bioisostere Replacement in Lead Compounds with Metabolic Liabilities

For lead compounds containing a phenol moiety that exhibits poor metabolic stability due to rapid glucuronidation or sulfation, the indazole scaffold provides a validated bioisosteric replacement with superior pharmacokinetic properties. The 6-yl methanamine dihydrochloride offers a synthetically tractable entry point for incorporating the indazole core into existing lead series [1]. The increased lipophilicity (LogP 2.52–3.33) and reduced Phase I/II metabolic susceptibility make this scaffold particularly suitable for oral drug candidates requiring extended half-life and improved bioavailability .

Aqueous-Phase Bioconjugation and Amide Coupling Protocols

The dihydrochloride salt form of (1H-Indazol-6-yl)methanamine provides enhanced aqueous solubility compared to the free base, making it the preferred choice for bioconjugation reactions conducted in aqueous buffer systems (e.g., NHS-ester coupling, EDC-mediated amidation). The defined two-equivalent HCl stoichiometry ensures accurate molar calculations and consistent pH adjustment during reaction setup, reducing variability in conjugation efficiency and product yield [1]. This is particularly relevant for preparing fluorescent probes, affinity tags, or antibody-drug conjugate payloads where indazole-containing linkers are required.

Multi-Targeted Kinase Inhibitor Fragment-Based Drug Discovery

The indazole core is a privileged fragment in kinase drug discovery, and the 6-yl methanamine dihydrochloride serves as a versatile fragment for generating focused libraries. Recent studies have identified indazole derivatives as multi-targeted kinase inhibitors with IC50 values in the sub-500 nM range against SGK1, Tie2, and SRC kinases [1]. The 6-yl methanamine provides a reactive handle for fragment elaboration via parallel synthesis, enabling rapid hit expansion and the identification of selective inhibitors through iterative medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Indazol-6-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.